molecular formula C11H17NO3 B2394818 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224139-03-9

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2394818
CAS No.: 2224139-03-9
M. Wt: 211.261
InChI Key: HEVDNDTVMZWQPZ-UHFFFAOYSA-N
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Description

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes an oxolane ring and a morpholine ring, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one typically involves the reaction of oxolane derivatives with morpholine under specific conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at low temperatures to ensure the stability of the reactants and products . Industrial production methods may involve the use of automated reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-11(13)12-5-7-14-8-9(12)10-4-3-6-15-10/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVDNDTVMZWQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC1C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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